N1,N1-DIMETHYL-N4-[5-(PENTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-1,4-DICARBOXAMIDE
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Overview
Description
N1,N1-DIMETHYL-N4-[5-(PENTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-1,4-DICARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a thiadiazole moiety, and a dicarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-DIMETHYL-N4-[5-(PENTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-1,4-DICARBOXAMIDE typically involves multiple steps. The process begins with the preparation of the piperidine ring, followed by the introduction of the thiadiazole moiety and the dicarboxamide group. Common reagents used in these reactions include dimethylamine, pentan-2-yl bromide, and thiadiazole derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N1,N1-DIMETHYL-N4-[5-(PENTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-1,4-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups.
Scientific Research Applications
N1,N1-DIMETHYL-N4-[5-(PENTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-1,4-DICARBOXAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe for investigating biochemical pathways.
Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In industrial applications, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of N1,N1-DIMETHYL-N4-[5-(PENTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-1,4-DICARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N1,N1-Dimethyl-4-nitrobenzene-1,3-diamine: This compound shares the dimethylamine group but differs in its aromatic structure and nitro group.
N1,N1,N4,N4-Tetra(pyridin-4-yl)benzene-1,4-diamine: This compound has a similar amine functionality but includes pyridine rings and a benzene core.
Uniqueness
N1,N1-DIMETHYL-N4-[5-(PENTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-1,4-DICARBOXAMIDE is unique due to its combination of a piperidine ring, thiadiazole moiety, and dicarboxamide group This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
IUPAC Name |
1-N,1-N-dimethyl-4-N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O2S/c1-5-6-11(2)14-18-19-15(24-14)17-13(22)12-7-9-21(10-8-12)16(23)20(3)4/h11-12H,5-10H2,1-4H3,(H,17,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKZVCXNSQAHAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C1=NN=C(S1)NC(=O)C2CCN(CC2)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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